molecular formula C24H29N2O8P B1240763 Carvedilol phosphate CAS No. 374779-45-0

Carvedilol phosphate

Cat. No.: B1240763
CAS No.: 374779-45-0
M. Wt: 504.5 g/mol
InChI Key: XCPXNPBILMXKNX-UHFFFAOYSA-N
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Scientific Research Applications

Carvedilol phosphate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Carvedilol phosphate can be synthesized through various methods. One common approach involves the reaction of carvedilol with phosphoric acid. The process typically includes dissolving carvedilol in an appropriate solvent, such as methanol, followed by the addition of phosphoric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale solvent evaporation techniques. For instance, a binary mixture of carvedilol with acids like citric acid or tartaric acid can be dissolved in methanol and left for solvent evaporation over several days. This method helps in obtaining a viscous liquid form of this compound, which can then be further processed .

Chemical Reactions Analysis

Types of Reactions: Carvedilol phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include cytochrome P450 enzymes such as CYP2D6, CYP2C9, and CYP3A4.

    Substitution: Reagents may include halogens or other electrophiles, with conditions varying based on the desired substitution product.

Major Products Formed:

Properties

374779-45-0

Molecular Formula

C24H29N2O8P

Molecular Weight

504.5 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid

InChI

InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4)

InChI Key

XCPXNPBILMXKNX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvedilol phosphate
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
Carvedilol phosphate

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